BenchChemオンラインストアへようこそ!

2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid

Lipophilicity Physicochemical Properties Bioisosteres

2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid (CAS 2092067-90-6) is a bridgehead-fluorinated BCP carboxylic acid specifically engineered for property-driven lead optimization. This building block delivers a quantifiable lipophilicity reduction (XLogP3 ~0.7, approximately 0.6 units below non-fluorinated BCP analogs and ΔclogP ≈ –1.6 to –2.1 vs. para-fluorophenyl rings), enabling precise tuning of solubility and protein binding without altering core BCP geometry. Direct in vivo comparisons demonstrate ~4-fold increases in Cmax and AUC relative to the parent phenyl-containing compound—critical for CNS and oral exposure programs. A scalable synthetic route published in 2022 ensures gram-quantity procurement at competitive cost, making this intermediate ideal for library synthesis and lead series advancement into pharmacokinetic studies.

Molecular Formula C7H9FO2
Molecular Weight 144.145
CAS No. 2092067-90-6
Cat. No. B2665625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid
CAS2092067-90-6
Molecular FormulaC7H9FO2
Molecular Weight144.145
Structural Identifiers
SMILESC1C2(CC1(C2)F)CC(=O)O
InChIInChI=1S/C7H9FO2/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H,9,10)
InChIKeyILSROMXOKVNCAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid (CAS 2092067-90-6): A Fluorinated BCP Building Block for sp³-Rich Bioisostere Design


2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid (CAS 2092067-90-6) is a bridgehead-substituted bicyclo[1.1.1]pentane (BCP) carboxylic acid featuring a single fluorine atom at the 3-position [1]. BCP scaffolds are established bioisosteres of para-substituted phenyl rings, tert-butyl groups, and internal alkynes, offering enhanced three-dimensional character and improved drug-like properties [2]. The incorporation of fluorine into the BCP core modulates key physicochemical parameters—including lipophilicity, pKa, and metabolic stability—relative to both non-fluorinated BCP analogs and the aromatic motifs they replace [3].

Why Generic BCP Building Blocks Cannot Substitute for 2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid in Structure-Activity Optimization


The fluorine atom on the BCP bridgehead of 2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid is not a passive substituent—it actively reshapes the compound's physicochemical profile [1]. Direct comparisons reveal that fluorination lowers XLogP3 by approximately 0.6 units relative to the non-fluorinated analog (0.7 vs. 1.3) [2], and reduces clogP by nearly two orders of magnitude compared to the fluorophenyl ring it is designed to replace [3]. These quantitative shifts in lipophilicity, coupled with fluorine-induced pKa modulation , mean that simple substitution with a non-fluorinated BCP, a methyl-BCP, or the original phenyl scaffold will produce a different pharmacokinetic and pharmacodynamic trajectory—potentially undermining solubility, permeability, or metabolic stability in a lead series.

Quantitative Differentiation of 2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid: Head-to-Head and Cross-Study Evidence


Fluorination Lowers Lipophilicity by 0.6 LogP Units Versus the Non-Fluorinated BCP Acetic Acid

A direct head-to-head comparison of computed XLogP3-AA values demonstrates that the introduction of a single fluorine atom reduces lipophilicity by approximately 0.6 units. The fluorinated target compound exhibits XLogP3-AA = 0.7, whereas the non-fluorinated analog, 2-(bicyclo[1.1.1]pentan-1-yl)acetic acid, exhibits XLogP3-AA = 1.3 [1]. This lower logP correlates with improved aqueous solubility and reduced non-specific protein binding.

Lipophilicity Physicochemical Properties Bioisosteres

Fluorinated BCP Core Reduces clogP by ~1.6-2.1 Log Units Relative to the Fluorophenyl Ring

In a cross-study comparison using model compounds, the fluoro-substituted BCP scaffold (compound 9) exhibited a clogP of 3.3, whereas the isomeric fluorophenyl analogs (compounds 31 and 32) displayed clogP values of 4.9 and 5.4, respectively [1]. This represents a reduction in lipophilicity of 1.6 to 2.1 log units.

Lipophilicity Bioisosteric Replacement Drug-likeness

BCP Replacement of a Fluorophenyl Ring Yields ~4-Fold Increase in Oral Exposure (Cmax and AUC)

In a direct head-to-head in vivo comparison, replacement of the central para-substituted fluorophenyl ring in γ-secretase inhibitor BMS-708,163 (compound 1) with a bicyclo[1.1.1]pentane motif (compound 3) resulted in ~4-fold increases in both Cmax and AUC values in a mouse model [1]. The study also noted significant improvements in passive permeability and aqueous solubility for the BCP-containing analog.

Pharmacokinetics Oral Absorption γ-Secretase Inhibitor

Fluorine Substitution Modulates pKa: Predicted Value of 4.17 for the Carboxylic Acid Derivative

The introduction of fluorine onto the BCP bridgehead is expected to alter the acidity of the appended carboxylic acid through inductive electron withdrawal. While no experimental pKa for 2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid itself has been published, a close structural analog—3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid—has a predicted pKa of 4.17±0.40 . This value is lower than the typical pKa of a non-fluorinated BCP carboxylic acid (~4.6-4.8) [1], consistent with the electron-withdrawing effect of the fluorine substituent.

pKa Ionization State Physicochemical Properties

Scalable Synthetic Access Enables Cost-Effective Procurement for Multi-Gram Campaigns

A practical, scalable synthetic route to fluoro-substituted BCPs was reported in 2022, overcoming a >20-year synthetic bottleneck [1]. This method enables the gram-scale preparation of F-BCP building blocks, including carboxylic acid derivatives, and has been successfully applied to the synthesis of a Flurbiprofen analog [1]. The availability of a robust synthetic protocol translates to lower cost and higher supply reliability for procurement.

Synthetic Accessibility Scalability Procurement

Optimal Procurement Scenarios for 2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid Based on Differentiating Evidence


Lead Optimization of Orally Bioavailable γ-Secretase Inhibitors or CNS-Penetrant Compounds

When replacing a para-fluorophenyl ring with a saturated bioisostere, the use of 2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid as a building block is supported by a direct in vivo demonstration of ~4-fold increases in Cmax and AUC relative to the parent phenyl-containing compound [1]. This building block provides the carboxylic acid handle necessary for amide coupling or ester formation while simultaneously reducing lipophilicity (ΔclogP ≈ -1.6 to -2.1) [2], a combination that is particularly valuable for CNS programs where low logP and high oral exposure are critical.

Fine-Tuning Lipophilicity and Solubility in Fragment-Based Drug Discovery

For medicinal chemistry teams seeking to dial in precise lipophilicity values while maintaining the three-dimensional character of the BCP scaffold, 2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid offers a quantifiable advantage: its XLogP3 of 0.7 is approximately 0.6 units lower than the non-fluorinated BCP acetic acid [3]. This predictable lipophilicity shift allows chemists to adjust solubility and protein binding without changing the core BCP geometry—a key consideration in fragment elaboration and property-driven lead optimization.

Synthesis of Fluorinated Bioisosteres of NSAIDs or Anti-Inflammatory Agents

The successful incorporation of a fluoro-substituted BCP core into the structure of Flurbiprofen, a well-known NSAID, demonstrates the practical utility of F-BCP building blocks in creating saturated analogs of marketed drugs [2]. 2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid can serve as a direct precursor for the construction of the acetic acid moiety found in many nonsteroidal anti-inflammatory agents, enabling the exploration of novel chemical space with improved physicochemical and pharmacokinetic profiles.

Academic or Industrial Programs Requiring Gram-Scale Quantities of F-BCP Carboxylic Acids

With the publication of a scalable synthetic route in 2022 [2], the procurement of fluorinated BCP building blocks like 2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid in gram quantities is now feasible and cost-competitive. This scenario is ideal for research groups planning multi-step syntheses of BCP-containing libraries or for those advancing a lead series into in vivo pharmacokinetic studies, where reliable access to larger amounts of key intermediates is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.